3-BENZOYL-4-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLINE
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Overview
Description
3-BENZOYL-4-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLINE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzoyl group, a chlorobenzenesulfonyl group, and a methylquinoline moiety
Preparation Methods
The synthesis of 3-BENZOYL-4-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLINE typically involves multi-step organic reactions. The synthetic routes often start with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic methods include:
Friedel-Crafts Acylation: This reaction involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Quinoline Formation: The quinoline moiety is synthesized through cyclization reactions involving aniline derivatives and carbonyl compounds.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-BENZOYL-4-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzenesulfonyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-BENZOYL-4-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of specialty chemicals, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-BENZOYL-4-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate receptor functions by interacting with receptor proteins, leading to altered cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
3-BENZOYL-4-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLINE can be compared with other similar compounds, such as:
3-BENZOYL-4-CHLOROBENZENESULFONYL CHLORIDE: This compound shares the benzoyl and chlorobenzenesulfonyl groups but lacks the quinoline moiety.
6-METHYLQUINOLINE: This compound contains the quinoline moiety but lacks the benzoyl and chlorobenzenesulfonyl groups.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(4-chlorophenyl)sulfonyl-6-methylquinolin-3-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO3S/c1-15-7-12-21-19(13-15)23(29(27,28)18-10-8-17(24)9-11-18)20(14-25-21)22(26)16-5-3-2-4-6-16/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDHHNGYRMBOKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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